molecular formula C9H10FN B13965657 2-Ethenyl-4-fluoro-N-methylaniline CAS No. 210536-19-9

2-Ethenyl-4-fluoro-N-methylaniline

Cat. No.: B13965657
CAS No.: 210536-19-9
M. Wt: 151.18 g/mol
InChI Key: PGJBGXUEXDLJPM-UHFFFAOYSA-N
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Description

2-Ethenyl-4-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethenyl group (vinyl group) attached to the benzene ring, along with a fluorine atom and a methylated amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-4-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoroaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-fluoro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .

Scientific Research Applications

2-Ethenyl-4-fluoro-N-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can enhance binding affinity to certain enzymes or receptors. The methylated amine group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethenyl-4-fluoro-N-methylaniline is unique due to the combination of the ethenyl group, fluorine atom, and methylated amine group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications .

Properties

CAS No.

210536-19-9

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

2-ethenyl-4-fluoro-N-methylaniline

InChI

InChI=1S/C9H10FN/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,11H,1H2,2H3

InChI Key

PGJBGXUEXDLJPM-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)F)C=C

Origin of Product

United States

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